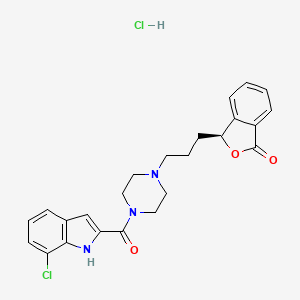

GluN2B-NMDAR antagonist-2

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H25Cl2N3O3 |

|---|---|

Molecular Weight |

474.4 g/mol |

IUPAC Name |

(3S)-3-[3-[4-(7-chloro-1H-indole-2-carbonyl)piperazin-1-yl]propyl]-3H-2-benzofuran-1-one;hydrochloride |

InChI |

InChI=1S/C24H24ClN3O3.ClH/c25-19-8-3-5-16-15-20(26-22(16)19)23(29)28-13-11-27(12-14-28)10-4-9-21-17-6-1-2-7-18(17)24(30)31-21;/h1-3,5-8,15,21,26H,4,9-14H2;1H/t21-;/m0./s1 |

InChI Key |

LBSFKARCSBQZBA-BOXHHOBZSA-N |

Isomeric SMILES |

C1CN(CCN1CCC[C@H]2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(N4)C(=CC=C5)Cl.Cl |

Canonical SMILES |

C1CN(CCN1CCCC2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(N4)C(=CC=C5)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of GluN2B-NMDAR Antagonist-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of GluN2B-NMDAR antagonist-2, a selective negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. This document provides a comprehensive overview of its binding, channel modulation, and downstream signaling effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.

Introduction to NMDA Receptors and the GluN2B Subunit

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions such as learning and memory. These receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity, channel conductance, and deactivation kinetics.

The GluN2B subunit is predominantly expressed in the forebrain and plays a significant role in synaptic development and plasticity. However, its overactivation is implicated in numerous neurological and psychiatric disorders, including ischemic stroke, Alzheimer's disease, and depression. Consequently, selective antagonists targeting GluN2B-containing NMDA receptors (GluN2B-NMDARs) are of significant therapeutic interest as they offer the potential to modulate pathological glutamatergic signaling while minimizing the side effects associated with non-selective NMDA receptor blockade.

Mechanism of Action: Negative Allosteric Modulation

This compound functions as a negative allosteric modulator . Unlike competitive antagonists that bind to the glutamate binding site on the GluN2 subunit, this antagonist binds to a distinct allosteric site located at the interface between the GluN1 and GluN2B amino-terminal domains (ATDs). This binding event induces a conformational change in the receptor, which in turn reduces the probability of the ion channel opening in response to glutamate and glycine (B1666218) binding. This allosteric inhibition is typically non-competitive and use-dependent, meaning the antagonist's effect is more pronounced when the receptor is active.

A key feature of many GluN2B-selective antagonists, including the archetypal compound ifenprodil, is their voltage-independent inhibition. This property distinguishes them from channel blockers like ketamine and memantine, which bind within the ion channel pore in a voltage-dependent manner.

Quantitative Data: Binding Affinities and Potency

The efficacy of this compound and other related compounds is quantified by their binding affinity (Ki) and their ability to inhibit receptor function (IC50). The following tables summarize key quantitative data for representative GluN2B-selective antagonists.

| Compound | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Ifenprodil | GluN1/GluN2B | Radioligand Binding | 25-50 | 190 | [1] |

| Ro 25-6981 | GluN1/GluN2B | Radioligand Binding | 0.8-3 | 9-12 | [2] |

| CP-101,606 | GluN1/GluN2B | Electrophysiology | - | 10-30 | [3] |

| EVT-101 | GluN1/GluN2B | Electrophysiology | - | 3-10 | [4] |

| MK-0657 (CERC-301) | GluN1/GluN2B | Radioligand Binding | 1.9 | - | [5] |

| Radiprodil | GluN1/GluN2B | Electrophysiology | - | 50-100 | [5] |

Note: Ki and IC50 values can vary depending on the experimental conditions, including the expression system (e.g., Xenopus oocytes, HEK cells), radioligand used, and specific assay parameters.

Downstream Signaling Pathways

The antagonism of GluN2B-NMDARs by selective inhibitors initiates a cascade of downstream signaling events that are central to their therapeutic effects, particularly their rapid antidepressant actions. Blockade of GluN2B-containing receptors leads to a disinhibition of cortical pyramidal neurons, resulting in an increased release of glutamate. This glutamate surge preferentially activates AMPA receptors, leading to the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, activates the mammalian Target of Rapamycin (mTOR) signaling pathway, which is a key regulator of protein synthesis and synaptogenesis. The activation of the mTOR pathway is believed to underlie the rapid and sustained antidepressant effects observed with GluN2B antagonists.

Another critical downstream effector is Glycogen Synthase Kinase 3 Beta (GSK-3β). Inhibition of GluN2B-NMDARs can lead to the phosphorylation and inactivation of GSK-3β, a kinase implicated in mood disorders.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NMDAR Currents

This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons or brain slices to assess the inhibitory effect of a GluN2B antagonist.

Materials:

-

Borosilicate glass capillaries

-

Micropipette puller

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Recording chamber with perfusion system

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

-

Internal pipette solution containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.4 Na-GTP, pH adjusted to 7.2 with CsOH.

-

NMDA, Glycine, and the GluN2B antagonist of interest.

-

AMPA receptor antagonist (e.g., CNQX) and GABA-A receptor antagonist (e.g., picrotoxin) to isolate NMDAR currents.

Procedure:

-

Prepare brain slices (250-300 µm thick) or cultured neurons in the recording chamber continuously perfused with aCSF.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Under visual guidance using the microscope, approach a target neuron with the recording pipette and apply gentle positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish a whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

To isolate NMDAR currents, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 100 µM picrotoxin).

-

Evoke synaptic currents by stimulating afferent fibers with a bipolar electrode. To record NMDAR-mediated EPSCs, depolarize the cell to +40 mV to relieve the Mg2+ block.

-

After establishing a stable baseline of NMDAR-mediated currents, apply the GluN2B antagonist at various concentrations to the perfusion solution.

-

Record the changes in the amplitude of the NMDAR-mediated EPSCs to determine the IC50 of the antagonist.

Radioligand Binding Assay for GluN2B Receptors

This protocol is used to determine the binding affinity (Ki) of an unlabeled GluN2B antagonist by measuring its ability to compete with a radiolabeled ligand for binding to GluN2B receptors in a membrane preparation.[5][6][7]

Materials:

-

Tissue or cells expressing GluN2B receptors (e.g., rodent forebrain tissue or transfected cell lines).

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radiolabeled GluN2B-selective ligand (e.g., [3H]ifenprodil or [3H]Ro 25-6981).

-

Unlabeled GluN2B antagonist (test compound).

-

Non-specific binding control (e.g., a high concentration of a known GluN2B ligand).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a membrane fraction from the tissue or cells by homogenization followed by centrifugation.

-

Resuspend the membrane pellet in the assay buffer.

-

In a series of tubes, add a fixed concentration of the radiolabeled ligand.

-

To these tubes, add increasing concentrations of the unlabeled test compound.

-

For the determination of non-specific binding, add a saturating concentration of a non-radiolabeled known ligand to a separate set of tubes.

-

Initiate the binding reaction by adding the membrane preparation to all tubes.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Western Blot Analysis of the mTOR Signaling Pathway

This protocol is used to assess the effect of a GluN2B antagonist on the activation of the mTOR signaling pathway by measuring the phosphorylation of key downstream proteins like mTOR and S6K.[8]

Materials:

-

Cell or tissue lysates treated with or without the GluN2B antagonist.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and electroblotting system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against total and phosphorylated forms of mTOR and S6K.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Lyse the treated cells or tissue in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-mTOR, anti-mTOR) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibodies.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the change in pathway activation.

Conclusion

This compound represents a promising class of therapeutic agents that achieve their effects through a sophisticated mechanism of negative allosteric modulation. By selectively targeting the GluN2B subunit, these compounds can fine-tune glutamatergic neurotransmission, offering a more targeted approach with a potentially improved side-effect profile compared to non-selective NMDA receptor antagonists. The downstream activation of pro-synaptogenic signaling pathways, such as the mTOR cascade, highlights their potential for treating a range of neurological and psychiatric disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this important class of molecules.

References

- 1. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of GluN2B-Containing NMDA receptor antagonist for antitumor and antidepressant therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric antagonist action at triheteromeric NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

The Pivotal Role of GluN2B-Containing NMDA Receptors in Neuronal Function and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methyl-D-aspartate (NMDA) receptors are a critical class of ionotropic glutamate (B1630785) receptors that play a central role in synaptic transmission, plasticity, and excitotoxicity throughout the central nervous system. The subunit composition of these heterotetrameric receptors dictates their distinct biophysical, pharmacological, and signaling properties. Among the various subunits, the GluN2B subunit has garnered significant attention for its profound influence on neuronal development, learning, memory, and its implication in a range of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive overview of the multifaceted functions of GluN2B-containing NMDA receptors, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they command.

Core Functions and Biophysical Properties

GluN2B-containing NMDA receptors are predominantly expressed in the forebrain and are particularly abundant during early postnatal development. Their expression levels decrease with age as they are gradually replaced by GluN2A-containing receptors, a phenomenon known as the "GluN2B-GluN2A developmental switch". This transition has significant functional consequences due to the distinct properties conferred by the GluN2B subunit.

Compared to their GluN2A-containing counterparts, GluN2B-containing receptors exhibit slower channel kinetics, including a lower open probability and slower deactivation, rise, and decay times.[1][2] This results in a prolonged influx of Ca²⁺ upon activation, a key feature that underpins their unique roles in synaptic plasticity.[3] These receptors also possess a higher affinity for the co-agonist glycine.

| Property | GluN2B-Containing NMDARs | GluN2A-Containing NMDARs | Reference |

| Channel Kinetics | Slower deactivation, rise, and decay times | Faster kinetics | [1][2] |

| Open Probability | Lower | Higher | [1][4] |

| Ca²⁺ Permeability | High | High | [5][6] |

| Developmental Expression | High in early postnatal brain, decreases with age | Low at birth, increases with age | [4] |

| Location | Predominantly extrasynaptic in mature neurons | Primarily synaptic in mature neurons | [7][8] |

Role in Synaptic Plasticity

The distinct biophysical properties of GluN2B-containing NMDA receptors position them as key regulators of bidirectional synaptic plasticity, namely long-term potentiation (LTP) and long-term depression (LTD).

Long-Term Depression (LTD): A significant body of evidence supports a critical role for GluN2B-containing NMDA receptors in the induction of LTD.[9][10] The prolonged calcium influx through these receptors is thought to preferentially activate signaling cascades that lead to a weakening of synaptic strength.[11] Some studies even suggest that LTD induction can occur through a metabotropic, non-ionotropic function of GluN2B-containing NMDA receptors, independent of calcium flux through the channel.[12][13]

Long-Term Potentiation (LTP): The role of GluN2B in LTP is more complex and appears to be dependent on developmental stage and the specific induction protocol.[9] While some studies indicate that GluN2B is not essential for LTP, particularly in mature synapses, others have shown its involvement, especially in triheteromeric receptors containing both GluN2A and GluN2B subunits.[2][9] The interaction of the GluN2B C-terminal domain with calcium/calmodulin-dependent protein kinase II (CaMKII) is crucial for downstream signaling in LTP.[4][12]

Short-Term Potentiation (STP): Studies have also implicated GluN2B-containing receptors in the induction of short-term potentiation.[9]

Signaling Pathways

Activation of GluN2B-containing NMDA receptors triggers a cascade of intracellular signaling events, largely initiated by the influx of Ca²⁺. The long intracellular C-terminal domain of the GluN2B subunit serves as a scaffold for numerous signaling proteins, allowing for the assembly of specific downstream signaling complexes.

Key signaling partners of the GluN2B subunit include:

-

Calcium/calmodulin-dependent protein kinase II (CaMKII): The binding of CaMKII to the GluN2B C-terminal tail is a critical step in the induction of LTP.[4][12]

-

Ras Guanine Nucleotide-Releasing Factor 1 (RasGRF1): This protein specifically interacts with the GluN2B subunit and is a key mediator of LTD.[7][12]

-

Death-associated protein kinase 1 (DAPK1): The interaction between GluN2B and DAPK1 is implicated in the signaling pathways that lead to excitotoxic neuronal death.[7]

Role in Neurological and Psychiatric Disorders

Given their central role in synaptic function and neuronal viability, dysregulation of GluN2B-containing NMDA receptors is implicated in a wide array of neurological and psychiatric conditions.

-

Neurodevelopmental Disorders: Heterozygous loss-of-function mutations in the gene encoding GluN2B have been associated with autism spectrum disorder and other developmental disorders.[7][14]

-

Ischemic Stroke: Overactivation of GluN2B-containing NMDA receptors contributes to excitotoxic neuronal death following ischemic events.[7][15]

-

Neurodegenerative Diseases: Alterations in GluN2B expression or function have been linked to conditions such as Alzheimer's and Parkinson's disease.[5][6][8]

-

Major Depressive Disorder: GluN2B-containing NMDA receptors and their associated signaling pathways are considered potential therapeutic targets for depression.[14][15]

The development of selective antagonists for GluN2B-containing NMDA receptors is an active area of research for the treatment of these disorders.

Experimental Protocols

Studying the function of GluN2B-containing NMDA receptors requires a combination of electrophysiological, biochemical, and molecular biology techniques.

1. Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the electrical properties of individual neurons and the characteristics of synaptic currents mediated by NMDA receptors.

-

Objective: To isolate and characterize NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and assess the contribution of GluN2B-containing receptors.

-

Methodology:

-

Prepare acute brain slices or cultured neurons.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Voltage-clamp the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of NMDA receptors.

-

Stimulate presynaptic inputs to evoke synaptic responses.

-

Pharmacologically isolate NMDA receptor currents by blocking AMPA and GABA receptors (e.g., with CNQX and picrotoxin).

-

Apply specific GluN2B antagonists (e.g., ifenprodil (B1662929) or Ro 25-6981) to determine the proportion of the NMDA receptor current mediated by GluN2B-containing receptors.[9][10]

-

Analyze the kinetic properties (decay time, etc.) of the isolated currents.

-

2. Biochemistry: Co-immunoprecipitation and Western Blotting

These techniques are used to identify and quantify proteins that interact with the GluN2B subunit.

-

Objective: To confirm the interaction between GluN2B and a specific signaling protein.

-

Methodology:

-

Lyse brain tissue or cultured neurons to extract proteins.

-

Incubate the protein lysate with an antibody specific to the GluN2B subunit.

-

Use protein A/G beads to "pull down" the GluN2B antibody and any bound proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (Western blotting).

-

Probe the membrane with an antibody against the protein of interest to see if it was co-immunoprecipitated with GluN2B.

-

3. Molecular Biology: Site-Directed Mutagenesis and Expression in Heterologous Systems

This approach allows for the study of how specific amino acid residues in the GluN2B subunit affect receptor function.

-

Objective: To determine the functional importance of a specific domain or residue in the GluN2B protein.

-

Methodology:

-

Introduce a specific mutation into the cDNA encoding the GluN2B subunit using PCR-based site-directed mutagenesis.

-

Co-transfect the mutated GluN2B cDNA along with the GluN1 subunit cDNA into a heterologous expression system (e.g., HEK293 cells or Xenopus oocytes).

-

Use patch-clamp electrophysiology to record the currents from the expressed mutant receptors.

-

Compare the properties of the mutant receptors (e.g., channel kinetics, pharmacology) to those of wild-type receptors to determine the effect of the mutation.

-

Conclusion

GluN2B-containing NMDA receptors are indispensable players in the intricate processes that govern synaptic function and neuronal health. Their unique biophysical properties and their ability to scaffold specific downstream signaling complexes place them at the heart of synaptic plasticity and neuronal development. The wealth of research into their function has not only illuminated fundamental principles of neuroscience but has also paved the way for novel therapeutic strategies targeting a range of debilitating neurological and psychiatric disorders. A continued in-depth understanding of these complex receptors will undoubtedly fuel future breakthroughs in both basic and clinical neuroscience.

References

- 1. GluN2B-Containing NMDA Receptors Regulate AMPA Receptor Traffic through Anchoring of the Synaptic Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. biorxiv.org [biorxiv.org]

- 4. GluN2A and GluN2B subunit-containing NMDA receptors in hippocampal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modulating GluN2B for the Treatment of Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Multiple roles of GluN2B-containing NMDA receptors in synaptic plasticity in juvenile hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMDA GluN2A and GluN2B receptors play separate roles in the induction of LTP and LTD in the amygdala and in the acquisition and extinction of conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-Term Depression Is Independent of GluN2 Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]

- 13. Non-ionotropic signaling through the NMDA receptor GluN2B carboxy-terminal domain drives dendritic spine plasticity and reverses fragile X phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]

Discovery and Synthesis of Novel GluN2B Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and pharmacological evaluation of selective antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. It covers key chemical scaffolds, structure-activity relationships (SAR), detailed experimental protocols for compound evaluation, and the underlying signaling pathways.

Introduction: The GluN2B Subunit as a Therapeutic Target

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel essential for excitatory neurotransmission, synaptic plasticity, learning, and memory.[1][2] NMDARs are tetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D).[1][3] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including its localization and downstream signaling.

The GluN2B subunit is of significant therapeutic interest. It is predominantly expressed in the forebrain and is highly implicated in both normal physiological processes and pathological conditions.[4][5] Overactivation of GluN2B-containing NMDARs leads to excessive calcium (Ca²⁺) influx, triggering excitotoxic cascades that contribute to neuronal death.[6][7] This mechanism is a key factor in a range of neurological disorders, including ischemic stroke, neurodegenerative diseases like Alzheimer's and Parkinson's, neuropathic pain, and depression.[8][9][10] Consequently, developing selective antagonists that can modulate GluN2B activity without affecting other NMDAR subtypes presents a promising therapeutic strategy with the potential for an improved side-effect profile compared to non-selective NMDAR blockers.[9][11]

Design and Discovery Strategies

The discovery of novel GluN2B antagonists leverages a combination of traditional medicinal chemistry and modern computational approaches. These antagonists typically act as negative allosteric modulators, binding to a site at the interface between the GluN1 and GluN2B N-terminal domains, distinct from the glutamate (B1630785) or glycine (B1666218) agonist sites.[12]

Key strategies include:

-

Pharmacophore Modeling: Early research identified a common pharmacophore for many GluN2B antagonists, generally consisting of two nonpolar aromatic rings connected by a flexible linker containing a basic amine.[13] This model has guided the synthesis of numerous compound libraries.

-

Structure-Based Drug Design: With the advent of high-resolution crystal structures of the GluN1/GluN2B N-terminal domain complex, it was revealed that different chemical scaffolds can occupy the same binding pocket but adopt distinct binding modes.[14] For instance, ifenprodil (B1662929) and the structurally unrelated antagonist EVT-101 bind at the same GluN1/GluN2B interface but interact with different sub-cavities and amino acid residues.[7][14] This understanding allows for more rational, structure-guided design of new chemical entities with improved selectivity and affinity.

-

Pharmacophore-Merging: This strategy involves combining structural features from different known ligands to create novel hybrid molecules. This approach has been successfully used to develop new tryptamine (B22526) and other derivatives with potent GluN2B antagonistic activity.[15][16]

-

Deconstruction-Reconstruction: This medicinal chemistry approach involves systematically removing and reintroducing functional groups on a known potent scaffold (e.g., a 3-benzazepine) to probe the essential structural elements required for affinity and activity, leading to a deeper understanding of SAR.[9][17]

Key Chemical Scaffolds and Synthesis Outlines

A diverse range of chemical scaffolds have been developed as selective GluN2B antagonists.

Phenylethanolamines (Ifenprodil and Analogs)

Ifenprodil was the first selective GluN2B antagonist discovered and serves as a prototypical compound.[10] Its analogs, such as Traxoprodil (CP-101,606) and Ro 25-6981, share the core phenylethanolamine structure.

-

General Synthesis: A common synthetic strategy for ifenprodil analogs involves the alkylation of a substituted amine, such as 4-benzylpiperidine, with a 2-bromo-substituted propiophenone.[15] An alternative route involves the regioselective opening of aryloxiranes with benzylpiperidines, which can be followed by a Mitsunobu reaction to achieve the desired regioisomer.[13]

3-Benzazepines

This class of conformationally restricted analogs of ifenprodil has yielded highly potent and selective antagonists.

-

General Synthesis: The synthesis of the 3-benzazepine core often involves multi-step sequences. Key steps can include the elimination of a trifluoromethanesulfinate group to form a critical double bond, which is later reduced.[9] Enantiomerically pure compounds are typically obtained via separation using chiral HPLC.[18]

Tryptamine Derivatives

Developed using pharmacophore-merging strategies, these compounds represent a novel class of GluN2B antagonists.

-

General Synthesis: The design and synthesis of these derivatives aim to incorporate the key binding interactions of both ifenprodil and EVT-101.[6][11] While specific routes vary, they generally involve standard methods for indole (B1671886) chemistry and amine alkylation.

Pharmacological Evaluation: Key Experimental Protocols

A standardized cascade of assays is employed to characterize the potency, selectivity, and functional effects of novel GluN2B antagonists.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for the GluN2B receptor.[7][19] It measures the ability of a compound to compete with a radiolabeled ligand that specifically binds to the target.

-

Objective: To determine the Kᵢ value of a test compound at the ifenprodil binding site on the GluN2B subunit.

-

Materials:

-

Receptor Source: Membrane preparations from cells (e.g., L(tk-) fibroblasts) stably expressing recombinant human or rat GluN1/GluN2B receptors.[17][20]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[8]

-

Scintillation Counter.

-

-

Methodology:

-

Incubation: In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of [³H]ifenprodil and a range of concentrations of the unlabeled test compound.

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[8]

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters. The filters trap the membranes (and thus the bound radioligand).[19]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[8]

-

Two-Electrode Voltage Clamp (TEVC)

TEVC is a robust electrophysiological technique used to measure the functional inhibition of ion channel activity in Xenopus laevis oocytes expressing the target receptor.[22][23] It allows for the determination of a compound's IC₅₀ value for blocking receptor-mediated ion currents.

-

Objective: To quantify the inhibitory effect (IC₅₀) of a test compound on glutamate/glycine-evoked currents in oocytes expressing GluN1/GluN2B receptors.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human or rat GluN1 and GluN2B subunits.

-

TEVC setup: Amplifier, headstages, micromanipulators, perfusion system, recording chamber.[24]

-

Glass microelectrodes (0.5-1.5 MΩ resistance) filled with 3 M KCl.[20]

-

Recording solution (Barth's solution).

-

Agonist solution: Recording solution containing fixed concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM).[20]

-

-

Methodology:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog.

-

cRNA Injection: Inject a mixture of cRNA for GluN1 and GluN2B subunits into the oocytes.

-

Incubation: Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression on the cell membrane.[20][24]

-

Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for measuring membrane voltage, one for injecting current).

-

Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -40 mV to -60 mV).[24]

-

Agonist Application: Perfuse the oocyte with the agonist solution to evoke an inward current through the expressed NMDA receptors.

-

Antagonist Application: Once a stable agonist-evoked current is established, co-apply the agonist solution containing various concentrations of the test compound.

-

Data Analysis: Measure the reduction in the steady-state current at each antagonist concentration. Plot the percentage of current inhibition versus antagonist concentration and fit the data to determine the IC₅₀ value.[20]

-

Whole-Cell Patch Clamp

This technique provides high-resolution recording of ion channel activity from a single cell, such as a primary neuron or a HEK293 cell transiently or stably expressing the receptor. It is used to confirm functional antagonism and study the mechanism of inhibition.[25][26]

-

Objective: To characterize the inhibitory effects of a compound on NMDA receptor currents in a mammalian cell system.

-

Materials:

-

Cell Line: HEK293 cells expressing GluN1/GluN2B or primary cultured neurons (e.g., cortical or hippocampal).[25]

-

Patch-clamp rig: Microscope, amplifier, micromanipulator, data acquisition system.

-

Borosilicate glass pipettes (3-7 MΩ resistance).[27]

-

Extracellular Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂), buffered with HEPES or bicarbonate.[26][27]

-

Intracellular Solution: Containing a cesium-based salt (e.g., CsCl or Cs-Gluconate) to block potassium channels, a calcium chelator (e.g., BAPTA), and ATP/GTP.[28]

-

-

Methodology:

-

Cell Preparation: Plate cells on glass coverslips for recording.

-

Pipette Approach: Approach a target cell with the patch pipette containing the intracellular solution while applying slight positive pressure.

-

Seal Formation: Upon cell contact, release the pressure to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[25]

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell at a negative holding potential (e.g., -70 mV).[27]

-

Current Evocation: Locally apply an agonist solution (e.g., 100 µM NMDA and 10 µM glycine) to evoke an inward current.[27]

-

Compound Application: After recording a stable baseline, bath-apply or locally perfuse the test compound at desired concentrations and record the inhibited NMDA-evoked currents.

-

Data Analysis: Measure the change in current amplitude to determine the percentage of inhibition and calculate the IC₅₀ value.

-

NMDA-Induced Excitotoxicity Assay

This cell-based assay assesses the neuroprotective potential of a compound by measuring its ability to prevent neuronal death caused by excessive NMDA receptor activation.[12][16]

-

Objective: To evaluate the neuroprotective efficacy of a test compound against NMDA-induced cell death.

-

Materials:

-

Methodology:

-

Cell Culture: Culture primary neurons until mature (e.g., 10-14 days in vitro).[29]

-

Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of the test compound for a specified duration.

-

Excitotoxic Insult: Add NMDA directly to the culture medium to a final concentration known to induce excitotoxicity (e.g., 25-250 µM) and incubate.[12][30]

-

LDH Measurement: After the incubation period (e.g., 24 hours), collect a sample of the culture medium.

-

Quantification: Measure the amount of LDH released from damaged cells into the medium using a colorimetric assay kit. The absorbance is read at ~490 nm.[12][16]

-

Data Analysis: Calculate the percentage of cell death relative to control (untreated) and NMDA-only treated wells. Determine the concentration at which the test compound provides significant protection.

-

Quantitative Data Summary

The following tables summarize the biological activity for representative GluN2B antagonists from different chemical classes.

Table 1: Binding Affinity (Kᵢ) of Selected GluN2B Antagonists

| Compound Class | Compound | Receptor Source | Radioligand | Kᵢ (nM) | Citation(s) |

| Phenylethanolamine | Ifenprodil | Rat Cerebral Cortex | [¹²⁵I]Ifenprodil | 205 | [5] |

| 3-Benzazepine | (R)-3 | Not Specified | Not Specified | 30 | [25] |

| 3-Benzazepine | Compound 4i | Not Specified | Not Specified | 2.2 | [9] |

| Phthalide Derivative | Compound 45e | Not Specified | Not Specified | 3.26 | [15] |

| Benzimidazole | Compound 8 | Not Specified | Not Specified | 7.28 | [31] |

| Benzimidazole | Compound 9 | Not Specified | Not Specified | 5.75 | [31] |

Table 2: Functional Inhibitory Potency (IC₅₀) of Selected GluN2B Antagonists

| Compound Class | Compound | Assay Type | Expression System | IC₅₀ (nM) | Citation(s) |

| 3-Benzazepine | (R)-3 | TEVC | Xenopus Oocytes | 61 | [25] |

| 3-Benzazepine | (R)-3 (Cytoprotection) | Cell-based | Not Specified | 93 | [25] |

| Phthalide Derivative | Compound 45e | Patch Clamp | Not Specified | 79.32 | [15] |

| Biphenyl Scaffold | Compound 10h | Electrophysiology | Not Specified | 50 | [32] |

Visualizations: Pathways and Workflows

GluN2B-Mediated Signaling Pathways

References

- 1. Synthesis and preclinical evaluation of carbon-11 labelled N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine as a PET tracer for NR2B subunit-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 3. Synthesis and Preliminary Evaluations of a Triazole-cored Antagonist as PET Imaging Probe ([18F]N2B-0518) for GluN2B Subunit in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. 125I-ifenprodil: synthesis and characterization of binding to a polyamine-sensitive site in cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Deconstruction - reconstruction approach to analyze the essential structural elements of tetrahydro-3-benzazepine-based antagonists of GluN2B subunit containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel tryptamine derivatives as GluN2B subunit-containing NMDA receptor antagonists via pharmacophore-merging strategy with orally available therapeutic effect of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [agris.fao.org]

- 17. Deconstruction - Reconstruction: Analysis of the Crucial Structural Elements of GluN2B-Selective, Negative Allosteric NMDA Receptor Modulators with 3-Benzazepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Pharmacological Evaluation of Enantiomerically Pure GluN2B Selective NMDA Receptor Antagonists. [susi.usi.ch]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. reactionbiology.com [reactionbiology.com]

- 23. researchgate.net [researchgate.net]

- 24. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 25. benchchem.com [benchchem.com]

- 26. docs.axolbio.com [docs.axolbio.com]

- 27. benchchem.com [benchchem.com]

- 28. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and biological evaluation of radio-iodinated benzimidazoles as SPECT imaging agents for NR2B subtype of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-Depth Technical Guide to GluN2B Subunit Selectivity in NMDA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and key data related to the selective antagonism of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The four subtypes of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) confer distinct pharmacological and biophysical properties to the receptor complex. The GluN2B subunit, in particular, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression.[1][2][3][4][5] This document details the quantitative selectivity of various antagonists, the experimental protocols used to determine this selectivity, and the signaling pathways modulated by GluN2B-containing NMDA receptors.

Data Presentation: Quantitative Selectivity of NMDA Receptor Antagonists

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various NMDA receptor antagonists, highlighting their selectivity for the GluN2B subunit over other GluN2 subunits. This data is crucial for comparing the potency and selectivity of different compounds.

| Compound | Target Subunit | Assay Type | Ki (nM) | Reference |

| Ifenprodil (B1662929) | GluN1/GluN2B | Radioligand Binding ([3H]ifenprodil) | 11 | [6] |

| GluN1/GluN2A | >4,400 (>400-fold selectivity) | [1][2] | ||

| Ro 25-6981 | GluN1/GluN2B | Electrophysiology | 9 | |

| GluN1/GluN2A | 52,000 (>5000-fold selectivity) | |||

| CP-101,606 (Traxoprodil) | GluN1/GluN2B | Radioligand Binding | - | [1] |

| GluN1/GluN2A | - | |||

| EVT-101 | GluN1/GluN2B | Calcium Influx Assay | EC50: 22 | [7] |

| ST3 | GluN1/GluN2A | Radioligand Binding | 52 | [1][4] |

| GluN1/GluN2B | 782 (15-fold selectivity for GluN2A) | [1][4] | ||

| TCN-201 | GluN1/GluN2A | Electrophysiology | - | [1][4] |

| GluN1/GluN2B | No activity at 50 µM | [4] | ||

| MPX-007 | GluN1/GluN2A | Electrophysiology | IC50: 143 | [8] |

| GluN1/GluN2B | IC50: >10,000 | [8] | ||

| GluN1/GluN2C | IC50: >10,000 | [8] | ||

| GluN1/GluN2D | IC50: >10,000 | [8] |

Table 1: Binding Affinities (Ki) and Inhibitory Concentrations (IC50/EC50) of Selected NMDA Receptor Antagonists. This table provides a comparative look at the potency and selectivity of various antagonists for different GluN2 subunits.

Experimental Protocols: Methodologies for Determining Subunit Selectivity

The determination of antagonist selectivity for specific NMDA receptor subunits relies on a variety of in vitro techniques. The two most common and powerful methods are radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay for GluN2B Selectivity

This protocol describes a competitive binding assay using a radiolabeled ligand that selectively binds to the GluN2B subunit, such as [3H]ifenprodil, to determine the binding affinity of unlabeled test compounds.[2][6][9]

1. Membrane Preparation:

- Homogenize rat brain tissue (e.g., cerebral cortex, hippocampus) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

- Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

- In a 96-well plate, add the following components in order:

- Assay buffer.

- A fixed concentration of radioligand (e.g., [3H]ifenprodil) near its Kd value.

- A range of concentrations of the unlabeled test compound.

- The prepared membrane homogenate.

- To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled GluN2B antagonist (e.g., unlabeled ifenprodil or CP-101,606) instead of the test compound.[6]

- Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Scintillation Counting:

- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

- Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

- Plot the specific binding as a function of the log of the test compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This electrophysiological technique allows for the functional characterization of antagonist activity on specific NMDA receptor subtypes expressed in Xenopus laevis oocytes.[8][10]

1. Oocyte Preparation and cRNA Injection:

- Harvest oocytes from a female Xenopus laevis frog.

- Prepare complementary RNA (cRNA) for the human GluN1 subunit and the desired GluN2 subunit (e.g., GluN2A, GluN2B, GluN2C, or GluN2D) from their respective cDNA templates.

- Microinject a mixture of GluN1 and the specific GluN2 cRNA into the oocytes.

- Incubate the injected oocytes for 2-4 days to allow for the expression of functional NMDA receptors on the oocyte membrane.[8]

2. Electrophysiological Recording:

- Place an oocyte in a recording chamber and perfuse with a recording solution (e.g., containing NaCl, KCl, HEPES, and a chelator to remove divalent cations that can block the channel).

- Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -70 mV).

- Activate the expressed NMDA receptors by applying a solution containing glutamate (B1630785) and a co-agonist (glycine or D-serine).

- Once a stable baseline current is achieved, apply the antagonist at various concentrations to the perfusion solution.

- Measure the inhibition of the agonist-induced current at each antagonist concentration.

- Perform a washout with the agonist-containing solution to assess the reversibility of the antagonist's effect.

3. Data Analysis:

- Normalize the current in the presence of the antagonist to the baseline current.

- Plot the normalized current as a function of the log of the antagonist concentration.

- Fit the data to a dose-response curve to determine the IC50 value for the antagonist on the specific NMDA receptor subtype.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving GluN2B-containing NMDA receptors and a typical workflow for the discovery and characterization of selective antagonists.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Binding of [3H]ifenprodil, a novel NMDA antagonist, to a polyamine-sensitive site in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Intricate Dance of Structure and Activity: A Deep Dive into GluN2B-Selective NMDA Receptor Antagonists

A Technical Guide for Researchers and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. The receptor is a heterotetrameric complex, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse family of GluN2 subunits (GluN2A-D) bestows distinct pharmacological and physiological properties upon the NMDA receptor complex. Notably, the GluN2B subunit has garnered significant attention as a therapeutic target due to its involvement in various neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of antagonists targeting the GluN2B subunit, with a focus on the prototypical antagonist, ifenprodil (B1662929), and its derivatives.

The GluN2B Subunit: A Prime Target for Neuromodulation

The GluN2B subunit is predominantly expressed in the forebrain and its expression levels are developmentally regulated, being highest in the early postnatal period.[1] Functionally, GluN2B-containing NMDA receptors exhibit slower channel kinetics, including a longer deactivation time, compared to their GluN2A-containing counterparts.[1] This prolonged channel opening allows for a greater influx of Ca²⁺, which in turn activates a cascade of intracellular signaling pathways.[2] However, excessive activation of GluN2B-containing NMDA receptors has been implicated in excitotoxicity and neuronal cell death, making them a compelling target for therapeutic intervention in conditions such as stroke, Huntington's disease, and Alzheimer's disease.[3] Selective antagonists of the GluN2B subunit offer the potential for neuroprotection while minimizing the side effects associated with non-selective NMDA receptor blockade.

Structure-Activity Relationship of Ifenprodil and its Stereoisomers

Ifenprodil is a non-competitive antagonist that selectively inhibits GluN2B-containing NMDA receptors.[4] It binds to a unique allosteric site at the interface of the GluN1 and GluN2B amino-terminal domains (ATDs).[4] The SAR of ifenprodil and its analogues is critically dependent on several structural features, most notably its stereochemistry. Ifenprodil has two chiral centers, leading to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S).

The biological activity of these stereoisomers varies significantly, highlighting the stereospecificity of the ifenprodil binding site. The (1R,2R)- and (1S,2S)- stereoisomers generally exhibit higher affinity and inhibitory activity compared to the (1R,2S) and (1S,2R) diastereomers.

| Compound/Stereoisomer | GluN2B Affinity (Ki, nM) | Ion Channel Inhibition (IC50, nM) |

| (1R,2S)-Ifenprodil | 13 | 490 |

| (1S,2R)-Ifenprodil | Not reported | >10,000 |

| (1R,2R)-Ifenprodil | 5.8 | 223 |

| (1S,2S)-Ifenprodil | 9.7 | 560 |

Data compiled from Ritter et al., 2021.

These data underscore that while both high-affinity binding and potent ion channel inhibition are desirable, they are not always directly correlated, suggesting that binding and subsequent conformational changes leading to channel inhibition are distinct processes. The (1R) configuration appears to be particularly crucial for potent inhibitory activity.

Experimental Protocols for Characterizing GluN2B Antagonists

The evaluation of novel GluN2B antagonists relies on a combination of in vitro assays to determine their binding affinity, potency, and selectivity. The two most fundamental techniques are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the GluN2B receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]ifenprodil, from its binding site.

Protocol for [³H]Ifenprodil Binding Assay in Rat Brain Homogenates:

-

Tissue Preparation:

-

Homogenize dissected rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of various concentrations of the test compound (or buffer for total binding, and a high concentration of a known non-radioactive ligand like unlabeled ifenprodil for non-specific binding).

-

Add 50 µL of [³H]ifenprodil (final concentration typically 1-5 nM).

-

Add 100 µL of the prepared brain homogenate.

-

Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

-

Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the inhibitory effect of a compound on the ion channel function of NMDA receptors expressed in a cellular system.

Protocol for Whole-Cell Patch-Clamp Recording from HEK293 Cells Expressing GluN1/GluN2B Receptors:

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Co-transfect the cells with plasmids encoding the human GluN1 and GluN2B subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) is often co-transfected for easy identification of transfected cells.

-

Record from the cells 24-48 hours post-transfection.

-

-

Recording Setup:

-

Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.3 with NaOH. Add glycine (B1666218) (10 µM) as a co-agonist for NMDA receptor activation.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

-

-

Recording Procedure:

-

Identify a transfected cell using fluorescence microscopy.

-

Approach the cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply the agonist, glutamate (B1630785) (typically 100 µM), to elicit an inward NMDA receptor-mediated current.

-

After obtaining a stable baseline response, co-apply the test antagonist at various concentrations with the agonist to measure the extent of current inhibition.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of the antagonist.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the antagonist concentration.

-

Fit the data with the Hill equation to determine the IC50 value of the antagonist.

-

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the context in which GluN2B antagonists operate, it is crucial to visualize the downstream signaling cascades they modulate and the experimental procedures used to characterize them.

Downstream Signaling of GluN2B-Containing NMDA Receptors

Activation of GluN2B-containing NMDA receptors leads to a significant influx of Ca²⁺, which acts as a second messenger to initiate a complex array of intracellular signaling pathways. These pathways are intricately linked to both synaptic plasticity and, under pathological conditions, excitotoxicity.

Caption: Downstream signaling cascade of GluN2B-containing NMDA receptors.

Experimental Workflow for Antagonist Characterization

The process of identifying and characterizing a novel GluN2B antagonist follows a logical progression from initial screening to detailed functional analysis.

References

- 1. GluN2B-Containing NMDA Receptors Regulate AMPA Receptor Traffic through Anchoring of the Synaptic Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Pharmacological Profile of GluN2B-Selective NMDA Receptor Antagonists: A Technical Guide

This guide provides a comprehensive overview of the pharmacological properties of GluN2B-selective N-methyl-D-aspartate receptor (NMDAR) antagonists, with a focus on the prototypical compounds Ifenprodil (B1662929) and Ro 25-6981. These agents are of significant interest to researchers and drug development professionals for their therapeutic potential in a variety of neurological and psychiatric disorders. This document details their mechanism of action, quantitative pharmacological data, experimental methodologies for their characterization, and their impact on intracellular signaling cascades.

Introduction to GluN2B-Containing NMDA Receptors

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system.[1][2] They are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, including agonist affinity, channel kinetics, and modulation by various compounds.[3] The GluN2B subunit is predominantly expressed in the forebrain and is implicated in synaptic development and plasticity.[2] Dysregulation of GluN2B-containing NMDARs has been linked to various neuropathologies, making them a key target for therapeutic intervention.[1][2]

Mechanism of Action of GluN2B-Selective Antagonists

GluN2B-selective antagonists like Ifenprodil and Ro 25-6981 act as non-competitive, allosteric modulators.[4][5] They bind to a unique site at the interface of the GluN1 and GluN2B subunit N-terminal domains (NTDs).[6][7] This binding event does not directly compete with the glutamate binding site on the GluN2B subunit or the glycine (B1666218)/D-serine binding site on the GluN1 subunit. Instead, it induces a conformational change in the receptor that reduces the probability of channel opening, thereby decreasing Ca²⁺ influx.[6][7] This mechanism of action is often activity-dependent, meaning the antagonists are more effective at inhibiting receptors that are actively being stimulated by agonists.[8]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and potencies (IC50) of Ifenprodil and Ro 25-6981 for various NMDAR subtypes. The data highlight their selectivity for GluN2B-containing receptors.

Table 1: Binding Affinity (Ki) of GluN2B-Selective Antagonists

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |

| (1R,2R)-Ifenprodil | GluN2B-NMDAR | 5.8 | Not Specified | Not Specified | [9] |

| Ro 25-6981 | GluN2B-NMDAR (high affinity site) | 3 | [3H]MK-801 | Rat forebrain membranes | [8][10] |

| Ro 25-6981 | GluN2B-NMDAR (low affinity site) | 149,000 | [3H]MK-801 | Rat forebrain membranes | [8][10] |

Table 2: Potency (IC50) of GluN2B-Selective Antagonists in Functional Assays

| Compound | Receptor Subtype | IC50 (µM) | Assay Type | Cell System | Reference |

| Ifenprodil | NR1A/NR2B | 0.34 | Two-Electrode Voltage Clamp | Xenopus oocytes | [11] |

| Ifenprodil | NR1A/NR2A | 146 | Two-Electrode Voltage Clamp | Xenopus oocytes | [11] |

| (1R,2R)-Ifenprodil | GluN2B-NMDAR | 0.223 | Two-Electrode Voltage Clamp | Not Specified | [9] |

| Ro 25-6981 | NR1C/NR2B | 0.009 | Two-Electrode Voltage Clamp | Xenopus oocytes | [8] |

| Ro 25-6981 | NR1C/NR2A | 52 | Two-Electrode Voltage Clamp | Xenopus oocytes | [8] |

| Ro 25-6981 | Cortical Neurons (Glutamate Toxicity) | 0.4 | Neuroprotection Assay | Cultured cortical neurons | [8] |

| Ro 25-6981 | Cortical Neurons (OGD) | 0.04 | Neuroprotection Assay | Cultured cortical neurons | [8] |

OGD: Oxygen and Glucose Deprivation

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of GluN2B-selective antagonists. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for GluN2B-containing NMDARs.

Materials:

-

Membrane Preparation: Rat forebrain membranes or membranes from cells expressing specific NMDAR subtypes.[8][12]

-

Radioligand: Typically [3H]MK-801, a non-competitive NMDAR channel blocker, or a specific tritiated antagonist like [3H]Ro 25-6981.[8][13]

-

Test Compound: Unlabeled GluN2B-selective antagonist (e.g., Ifenprodil, Ro 25-6981).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: To separate bound from free radioligand.[14]

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[15]

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.[14]

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[14]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[14]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[14]

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This electrophysiological technique allows for the functional characterization of ion channels expressed in a heterologous system.

Objective: To determine the potency (IC50) and mechanism of inhibition of a test compound on specific NMDAR subtypes.

Materials:

-

cRNA: In vitro transcribed RNA for GluN1 and various GluN2 subunits.[17]

-

TEVC setup: Including amplifier, microelectrodes, and perfusion system.[16][18]

-

Recording Solution (ND96): Containing agonists (glutamate and glycine/D-serine) and the test compound.[19]

Procedure:

-

Oocyte Injection: Inject Xenopus oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNAs.[17]

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.[19]

-

Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).[16]

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[11]

-

Agonist Application: Perfuse the oocyte with a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDARs.

-

Antagonist Application: Co-apply varying concentrations of the GluN2B-selective antagonist with the agonists.

-

Data Acquisition: Record the peak or steady-state current at each antagonist concentration.

-

Data Analysis: Normalize the current responses to the control (agonist alone) and plot the percent inhibition against the logarithm of the antagonist concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Behavioral Assay: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, processes in which NMDARs play a critical role.[20][21]

Objective: To evaluate the effect of a GluN2B-selective antagonist on spatial memory acquisition, consolidation, or retrieval.

Apparatus:

-

A large circular pool filled with opaque water.[22]

-

An escape platform submerged just below the water surface.[20]

-

Visual cues placed around the room.[21]

-

A video tracking system.[22]

Procedure:

-

Habituation: Acclimatize the animals to the testing room and handling.[23]

-

Drug Administration: Administer the GluN2B-selective antagonist (e.g., Ifenprodil) or vehicle at a specific time point before or after training, depending on the memory phase being investigated (acquisition, consolidation, or retrieval).[23][24]

-

Training (Acquisition Phase): Place the animal in the pool from different starting positions and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 90 seconds).[20] Repeat for several trials over multiple days.

-

Probe Trial (Memory Retrieval): After the training period, remove the platform and allow the animal to swim freely for a set duration (e.g., 60 seconds).[20]

-

Data Analysis: The primary measures are the time to find the platform (escape latency) during training and the time spent in the target quadrant (where the platform was previously located) during the probe trial. Other measures include swim speed and path length.

Signaling Pathways and Visualization

Blockade of GluN2B-containing NMDARs significantly impacts downstream intracellular signaling cascades. These receptors are linked to both pro-survival and pro-death pathways, and their selective inhibition can have profound effects on neuronal fate.[25][26]

Key Downstream Signaling Molecules

-

PSD-95 (Postsynaptic Density Protein 95): A scaffolding protein that links GluN2B subunits to downstream signaling molecules.[3]

-

nNOS (Neuronal Nitric Oxide Synthase): Activation of nNOS, often mediated by Ca²⁺ influx through GluN2B-containing NMDARs, can lead to the production of nitric oxide and contribute to excitotoxicity.[25]

-

RasGRF1: A guanine (B1146940) nucleotide exchange factor that specifically binds to the C-terminus of GluN2B and activates the p38 MAPK pathway, which is involved in long-term depression (LTD).[1]

-

DAPK1 (Death-Associated Protein Kinase 1): Forms a complex with the GluN2B C-terminus and is implicated in excitotoxic neuronal death signaling.[1]

-

CREB (cAMP Response Element-Binding Protein): Activation of synaptic NMDARs, including GluN2A-containing receptors, often leads to CREB activation and the expression of pro-survival genes. Conversely, extrasynaptic GluN2B-containing NMDARs have been linked to the suppression of CREB activity.[25][26]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

Conclusion

GluN2B-selective NMDA receptor antagonists represent a promising class of compounds for the treatment of various CNS disorders. Their distinct mechanism of action and high selectivity offer the potential for improved therapeutic profiles with fewer side effects compared to non-selective NMDAR blockers. A thorough understanding of their pharmacological profile, facilitated by the experimental approaches detailed in this guide, is essential for their continued development and application in neuroscience research and clinical practice.

References

- 1. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]

- 3. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 19. researchgate.net [researchgate.net]

- 20. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mmpc.org [mmpc.org]

- 23. [PDF] Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. | Semantic Scholar [semanticscholar.org]

- 24. benchchem.com [benchchem.com]

- 25. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel GluN2B Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a novel, unnamed GluN2B-selective antagonist, herein referred to as "Novel Compound X". This document details the experimental protocols used to assess its potency, selectivity, and functional effects on the N-methyl-D-aspartate (NMDA) receptor. Furthermore, it outlines the key signaling pathways modulated by GluN2B-containing NMDA receptors, providing context for the antagonist's mechanism of action. All quantitative data are presented in standardized tables for comparative analysis against established GluN2B antagonists.

Data Presentation: Comparative Analysis of GluN2B Antagonists

The in vitro properties of Novel Compound X were evaluated and compared with several well-characterized GluN2B-selective antagonists. The following tables summarize the binding affinity (Ki) and potency (IC50) of these compounds, providing a clear quantitative comparison.

| Compound | Binding Affinity (Ki) for GluN2B (nM) | Reference Radioligand |

| Novel Compound X | [Data to be inserted] | [e.g., [3H]Ifenprodil] |

| Ifenprodil | 11 - 37 | [3H]Ifenprodil |

| Ro 25-6981 | ~3 | [3H]-MK-801 |

| CP-101,606 | [Data not readily available in provided search results] | |